
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a cyclopentylidene group and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diketones or 1,4-diols.
Introduction of the Cyclopentylidene Group: This can be achieved through the reaction of the furan ring with cyclopentanone under acidic or basic conditions.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using phenylthiol or its derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted furans.
Aplicaciones Científicas De Investigación
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mecanismo De Acción
The mechanism by which 5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular effects.
Comparación Con Compuestos Similares
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: can be compared with other furan derivatives such as:
2-Furylmethyl Ketone: Similar in having a furan ring but differs in substituents.
3-Phenylsulfanyl Furan: Shares the phenylsulfanyl group but lacks the cyclopentylidene group.
Cyclopentyl Furan: Contains the cyclopentyl group but not the phenylsulfanyl group.
The uniqueness of This compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
59181-54-3 |
|---|---|
Fórmula molecular |
C15H14O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
5-cyclopentylidene-3-phenylsulfanylfuran-2-one |
InChI |
InChI=1S/C15H14O2S/c16-15-14(18-12-8-2-1-3-9-12)10-13(17-15)11-6-4-5-7-11/h1-3,8-10H,4-7H2 |
Clave InChI |
GQBKGRMHJALIBY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C2C=C(C(=O)O2)SC3=CC=CC=C3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


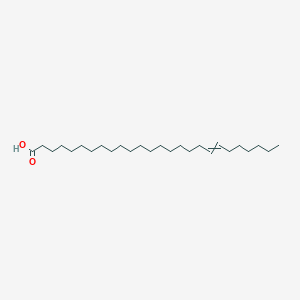
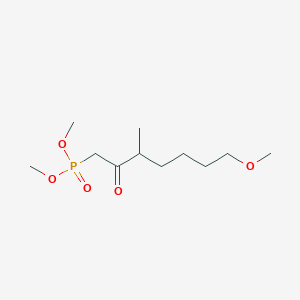

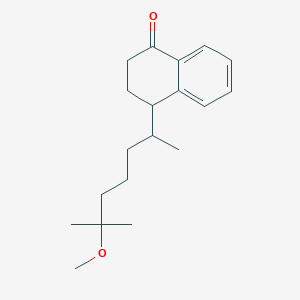
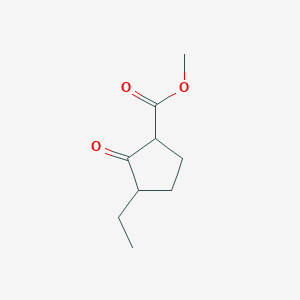
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
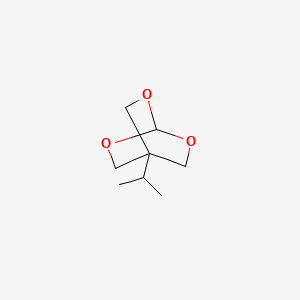
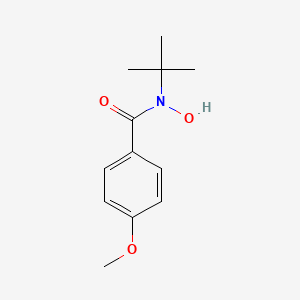
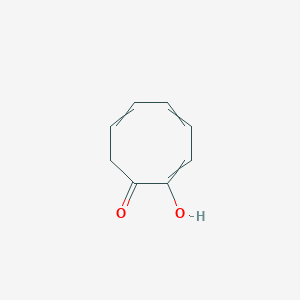



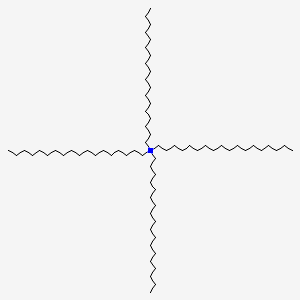
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
